molecular formula C17H16FN3O2S B2640388 5-(3,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 883019-45-2

5-(3,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2640388
CAS No.: 883019-45-2
M. Wt: 345.39
InChI Key: VFRKPULLDCTBSL-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Dimethoxybenzyl Group: This step involves the alkylation of the triazole ring with 3,4-dimethoxybenzyl chloride under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using 4-fluorobenzyl bromide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5-(3,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The dimethoxybenzyl and fluorophenyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dimethoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the fluorine atom, which may affect its biological activity.

    5-(3,4-Dimethoxybenzyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

    5-(3,4-Dimethoxybenzyl)-4-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol: Contains a bromine atom, which may influence its pharmacokinetic properties.

Uniqueness

The presence of the fluorophenyl group in 5-(3,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol makes it unique compared to its analogs. Fluorine atoms can significantly impact the compound’s lipophilicity, metabolic stability, and binding interactions, potentially enhancing its biological activity and therapeutic potential.

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c1-22-14-8-3-11(9-15(14)23-2)10-16-19-20-17(24)21(16)13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRKPULLDCTBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NNC(=S)N2C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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